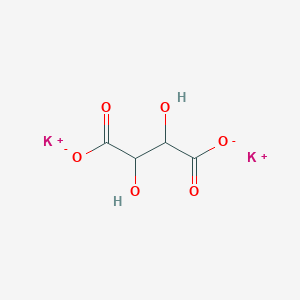







|
REACTION_CXSMILES
|
[OH-].[K+:2].[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5]>O>[C:8]([CH:6]([CH:4]([C:3]([O-:12])=[O:11])[OH:5])[OH:7])([O-:10])=[O:9].[K+:2].[K+:2] |f:0.1,4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to yield a buffer solution with a pH of 2.9
|
|
Type
|
ADDITION
|
|
Details
|
73 g of the buffer was then added to
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried zirconyl chloride five-sixths basic aluminum chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
prepared at a mole ratio of Al
|
|
Type
|
CUSTOM
|
|
Details
|
This buffered solution was re-dried as in Example I
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[OH-].[K+:2].[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5]>O>[C:8]([CH:6]([CH:4]([C:3]([O-:12])=[O:11])[OH:5])[OH:7])([O-:10])=[O:9].[K+:2].[K+:2] |f:0.1,4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to yield a buffer solution with a pH of 2.9
|
|
Type
|
ADDITION
|
|
Details
|
73 g of the buffer was then added to
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried zirconyl chloride five-sixths basic aluminum chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
prepared at a mole ratio of Al
|
|
Type
|
CUSTOM
|
|
Details
|
This buffered solution was re-dried as in Example I
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |